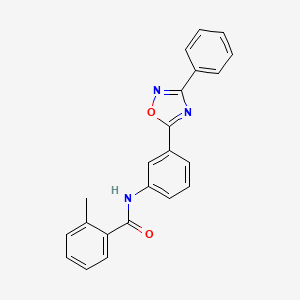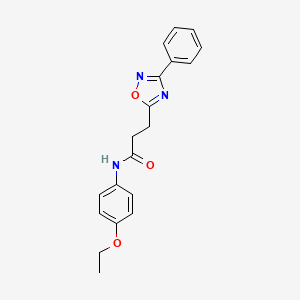
N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as EPOB or Compound 25, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EPOB is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The exact mechanism of action of N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the activity of the STAT3 pathway, which is involved in cancer and immune response. Additionally, this compound has been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In animal models of inflammation, this compound has been shown to reduce inflammation and improve symptoms. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for future therapeutic development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammation. Another area of interest is the study of this compound in the context of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 4-ethoxybenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chloride and then reacted with N,N-diisopropylethylamine to form the amide. The final step involves the reduction of the amide using lithium aluminum hydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is another area where this compound has been studied, and it has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been studied in the context of neurodegenerative diseases, and it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-24-16-10-8-15(9-11-16)20-17(23)12-13-18-21-19(22-25-18)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRFTDLVZVOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

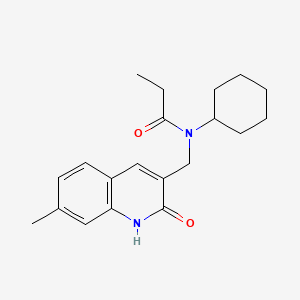


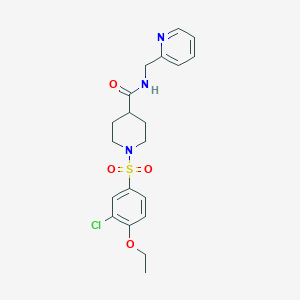
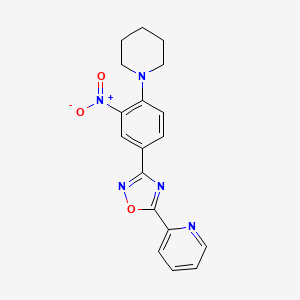


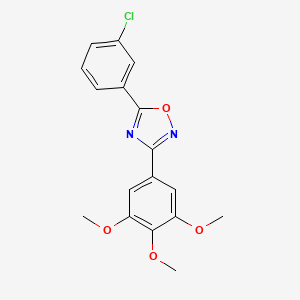

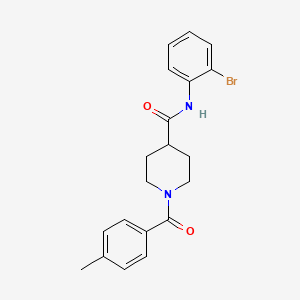

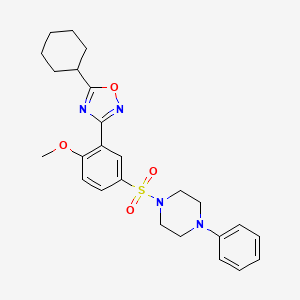
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)
